molecular formula C18H19N5O3 B14935591 N-(1H-indol-5-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1H-indol-5-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B14935591
M. Wt: 353.4 g/mol
InChI Key: FGVJQWLPEGOCAF-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic small molecule featuring a pyridazinone core substituted with a morpholine ring and linked via an acetamide group to an indole moiety. The pyridazinone scaffold (6-oxopyridazin-1(6H)-yl) is a pharmacologically privileged structure known for its role in modulating kinase activity and protein-protein interactions . The morpholine substituent enhances solubility and bioavailability, while the indole-5-yl group may confer selectivity for targets such as Bcl-2/Mcl-1 or serotonin receptors due to its aromatic and hydrogen-bonding capabilities .

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C18H19N5O3/c24-17(20-14-1-2-15-13(11-14)5-6-19-15)12-23-18(25)4-3-16(21-23)22-7-9-26-10-8-22/h1-6,11,19H,7-10,12H2,(H,20,24)

InChI Key

FGVJQWLPEGOCAF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Biological Activity

N-(1H-indol-5-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of indole derivatives with morpholine and pyridazine moieties. Various synthetic routes have been explored to optimize yield and purity. For example, the use of different solvents and reaction conditions has been shown to affect the overall yield significantly, with acetonitrile often providing favorable outcomes .

Anticancer Activity

Recent studies have demonstrated that the compound exhibits promising anticancer properties. In vitro assays against various human cancer cell lines revealed that it effectively inhibits cell proliferation. The structure-activity relationship (SAR) indicates that modifications on the indole and pyridazine rings can enhance its efficacy. Notably, compounds with alkyl substitutions on the indole ring showed increased activity against cancer cell lines compared to their unsubstituted counterparts .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10.5Induction of apoptosis
MCF7 (Breast Cancer)8.2Inhibition of cell cycle progression
HeLa (Cervical Cancer)12.0Inhibition of angiogenesis

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has also been evaluated for anti-inflammatory properties. In vivo models, such as the carrageenan-induced paw edema test in rats, demonstrated significant reductions in inflammation markers. The compound appears to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Table 2: Anti-inflammatory Activity of this compound

Test ModelDose (mg/kg)Effectiveness (%)Inflammatory Marker Inhibition
Carrageenan Paw Edema1075COX-2, TNF-alpha
LPS-induced Inflammation2085IL-6, IL-1β

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. It has been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process. Additionally, it may induce apoptosis through mitochondrial pathways, leading to increased caspase activity in cancer cells .

Case Studies

A notable study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside a marked decrease in metastatic spread. Histological analyses revealed reduced angiogenesis and increased apoptotic cells within tumor tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on their core scaffolds, substituents, and reported activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Core Scaffold Key Substituents Molecular Weight (Da) Yield (%) Reported Activity / Notes Reference
N-(1H-Indol-5-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide (Target) Pyridazinone + Indole Morpholin-4-yl at pyridazinone; Indol-5-yl via acetamide ~386.4 (estimated) N/A Hypothesized kinase or Bcl-2/Mcl-1 inhibition (structural analogy to )
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1-yl)acetamide Pyridazinone 4,5-Dichloro; Azepane sulfonyl at phenyl 513.4 (HRMS-ESI) 79 PRMT5-substrate adaptor interaction inhibitor
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) Indole 4-Chlorobenzoyl; Chloro/fluorophenyl 501.9 (HRMS) 8 Bcl-2/Mcl-1 dual inhibitor (IC₅₀ = 0.12 μM for Mcl-1)
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1-yl}acetamide (8a) Pyridazinone Methylthio-benzyl; Bromophenyl 459.3 (MS) 10 Formyl peptide receptor modulator (preliminary screening)
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4) Oxadiazole + Indole Indol-3-ylmethyl; Thiol group 189 (EIMS) N/A Antimicrobial activity (inferred from structural class)

Key Observations

Structural Diversity in Pyridazinone Derivatives The target compound’s morpholine substituent distinguishes it from ’s azepane sulfonyl analog, which showed potent PRMT5 inhibition (79% yield) . Morpholine’s smaller ring size and oxygen atom may improve metabolic stability compared to azepane’s seven-membered ring. In , methylthio-benzyl-substituted pyridazinones (e.g., 8a, 8b) demonstrated low yields (10–46%) due to steric hindrance during amide coupling, suggesting the target compound’s morpholine group might offer synthetic advantages .

Indole-Based Analogs

  • ’s indole derivatives (e.g., 10j, 10k) exhibited potent anticancer activity (IC₅₀ < 0.2 μM for Mcl-1) but required complex multistep syntheses (yields 6–17%) . The target compound’s indol-5-yl group may retain similar binding affinity while simplifying synthesis.
  • ’s oxadiazole-indole hybrids (e.g., 4) prioritized antimicrobial over anticancer activity, highlighting the role of the linker (acetamide vs. sulfanyl) in target selectivity .

Pharmacokinetic Considerations The target compound’s acetamide linker and morpholine group likely enhance solubility compared to ’s bromophenyl and methylthio substituents, which are more lipophilic .

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